molecular formula C17H25NO6 B12809114 Acetoxycycloheximide CAS No. 62362-65-6

Acetoxycycloheximide

Cat. No.: B12809114
CAS No.: 62362-65-6
M. Wt: 339.4 g/mol
InChI Key: UFDHNJJHPSGMFX-SQUSCZTCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Acetoxycycloheximide can be synthesized from cycloheximide through acetylation. The process involves the reaction of cycloheximide with acetic anhydride in the presence of a base such as pyridine .

Industrial Production Methods: In industrial settings, this compound is typically produced through fermentation processes involving Streptomyces species. The compound is then isolated and purified from the fermentation broth .

Chemical Reactions Analysis

Types of Reactions: Acetoxycycloheximide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substitution reactions can occur at the acetoxy group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different biological activities .

Comparison with Similar Compounds

    Cycloheximide: The parent compound, known for its strong protein synthesis inhibition properties.

    Hydroxycycloheximide: A derivative with similar but slightly different biological activities.

    Naramycin B: Another glutarimide antibiotic with similar properties.

    Isocycloheximide: A structural isomer with different biological activities.

    Streptimidone: A related compound with antifungal properties.

    Inactone: Another glutarimide derivative with unique properties.

    Streptovitacins: A group of related compounds with varying biological activities.

Uniqueness: Acetoxycycloheximide is unique due to its acetylated structure, which imparts distinct biological activities compared to its parent compound, cycloheximide. It has been shown to have stronger phytotoxic activity and different effects on protein synthesis inhibition .

Properties

CAS No.

62362-65-6

Molecular Formula

C17H25NO6

Molecular Weight

339.4 g/mol

IUPAC Name

[(1R,3S,5S)-3-[(1R)-2-(2,6-dioxopiperidin-4-yl)-1-hydroxyethyl]-1,5-dimethyl-4-oxocyclohexyl] acetate

InChI

InChI=1S/C17H25NO6/c1-9-7-17(3,24-10(2)19)8-12(16(9)23)13(20)4-11-5-14(21)18-15(22)6-11/h9,11-13,20H,4-8H2,1-3H3,(H,18,21,22)/t9-,12-,13+,17+/m0/s1

InChI Key

UFDHNJJHPSGMFX-SQUSCZTCSA-N

Isomeric SMILES

C[C@H]1C[C@@](C[C@H](C1=O)[C@@H](CC2CC(=O)NC(=O)C2)O)(C)OC(=O)C

Canonical SMILES

CC1CC(CC(C1=O)C(CC2CC(=O)NC(=O)C2)O)(C)OC(=O)C

Origin of Product

United States

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